Molecular weight and formula of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
Molecular weight and formula of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its fundamental properties, a robust hypothetical synthesis protocol, and detailed characterization methodologies, designed to equip researchers with the foundational knowledge for its application and further development.
Core Compound Identity and Properties
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, identified by the CAS Number 626209-57-2, is a tertiary amine featuring a 2-methoxybenzyl group and a 2-morpholin-4-yl-ethyl substituent on the nitrogen atom. Its structural complexity, incorporating both an aromatic ether and a saturated heterocycle, makes it a valuable scaffold in the design of novel molecules with potential biological activity.
Molecular Structure and Formula
The structural formula of the compound reveals a combination of key pharmacophores. The morpholine ring is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methoxybenzyl group can engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets.
Chemical Structure Visualization:
Caption: 2D structure of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C14H22N2O2 | |
| Molecular Weight | 250.34 g/mol | |
| CAS Number | 626209-57-2 | |
| IUPAC Name | N-(2-methoxybenzyl)-2-(morpholin-4-yl)ethanamine | |
| Physical Form | Not explicitly stated; likely a liquid or low-melting solid at room temperature based on analogous structures. | Inferred |
| Solubility | Not explicitly stated; expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |
Synthesis Methodology: Reductive Amination
A robust and scalable synthesis is critical for the production of any compound of interest. For N-benzylated amines such as the topic compound, reductive amination is a widely employed and efficient synthetic strategy. This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The synthesis of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can be logically achieved through the reductive amination of 2-methoxybenzaldehyde with 2-morpholinoethanamine. This approach is favored due to the commercial availability of the starting materials and the generally high yields and purity of the final product.
Reaction Scheme Visualization:
Caption: Reductive amination synthesis workflow.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful formation and purification of the target compound.
Materials:
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2-Methoxybenzaldehyde (1.0 eq)
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2-Morpholinoethanamine (1.05 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-morpholinoethanamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The causality here is to allow for sufficient imine formation before the addition of the reducing agent, which can improve reaction efficiency.
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Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes, thus minimizing side reactions. Stir the reaction mixture at room temperature overnight.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The basic wash neutralizes the acidic byproducts of the reaction. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxybenzyl group, the singlet for the methoxy protons, and the methylene protons of the benzyl, ethyl, and morpholine moieties. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (250.34 g/mol ), confirming its elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the ether and morpholine groups, C-N stretching of the amine, and the aromatic C-H and C=C stretching vibrations.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine presents a versatile molecular scaffold with potential applications in drug discovery and development. The synthetic route outlined in this guide provides a reliable method for its preparation, and the characterization techniques described are essential for ensuring its identity and purity. This technical guide serves as a foundational resource for researchers and scientists working with this and structurally related compounds.
